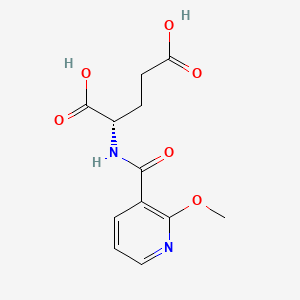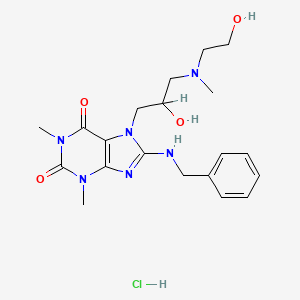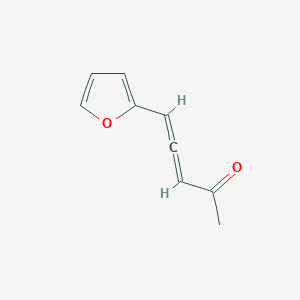
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperazine and quinoline moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole-based cycloaddition reactions are used to construct complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides. Conditions typically involve acidic or basic environments to facilitate the reaction.
Cycloaddition: Reagents such as dienes and dienophiles are used under conditions that promote the formation of new bonds through concerted interactions.
Major Products
The major products of these reactions include various substituted indole derivatives, which can be further functionalized to yield the desired compound.
Scientific Research Applications
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the quinoline structure contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptamine and serotonin share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds like piperazine and its derivatives are known for their use in pharmaceuticals as anti-parasitic agents.
Quinoline Derivatives: Quinoline-based compounds, such as chloroquine, are widely used in medicinal chemistry for their anti-malarial properties.
Uniqueness
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of the indole, piperazine, and quinoline moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
75410-83-2 |
|---|---|
Molecular Formula |
C32H34N4O8 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[3-(1H-indol-3-yl)propyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C24H26N4.2C4H4O4/c1-3-9-22-19(6-1)11-12-24(26-22)28-16-14-27(15-17-28)13-5-7-20-18-25-23-10-4-2-8-21(20)23;2*5-3(6)1-2-4(7)8/h1-4,6,8-12,18,25H,5,7,13-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
OYUUGRNBIZDGMA-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



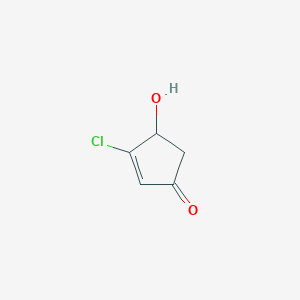
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
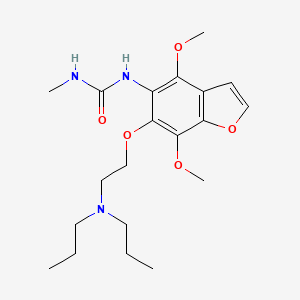
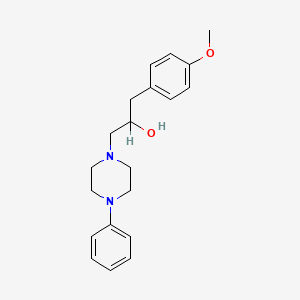
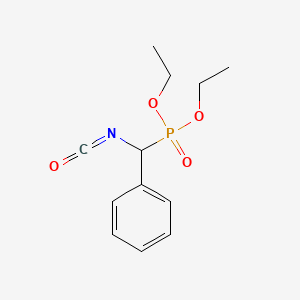
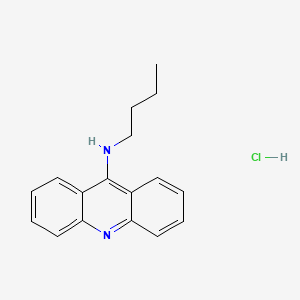

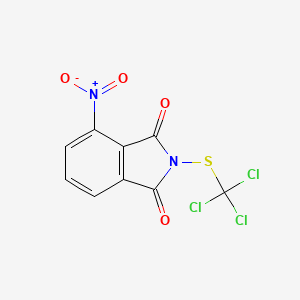
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
